Benastatin A

Vue d'ensemble

Description

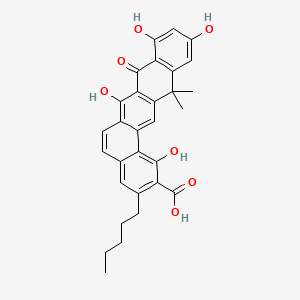

La benastatine A est un produit naturel polykétide dérivé de la bactérie Streptomyces. Elle est connue pour ses diverses activités biologiques, notamment son rôle d’inhibiteur de la glutathion S-transférase, une enzyme impliquée dans les processus de détoxification . Le composé a une structure unique caractérisée par un squelette de benzo[a]naphtacène avec plusieurs groupes hydroxyle et une chaîne latérale pentyle .

Applications De Recherche Scientifique

Chemical Applications

Benastatin A serves as a model compound for studying polyketide biosynthesis and enzyme inhibition. Its unique structure and biosynthetic pathway have provided insights into the mechanisms of polyketide synthesis, which is essential for developing new therapeutic agents.

Inhibition of Glutathione S-Transferase

This compound has been extensively studied for its inhibitory effects on GST. GST plays a critical role in detoxifying harmful compounds by conjugating them with glutathione. By inhibiting this enzyme, this compound disrupts detoxification processes, leading to the accumulation of toxic substances within cells.

- Mechanism of Action: this compound competes with glutathione for binding sites on GST, effectively inhibiting its activity. This inhibition can induce apoptosis (programmed cell death) in various cancer cell lines, making it a potential candidate for cancer therapy .

Table 2: Biological Activities of this compound

| Activity | Effect |

|---|---|

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | G1/G0 phase blockage |

| Antibacterial Properties | Effective against MRSA |

Medical Applications

This compound's potential as an anticancer agent is particularly noteworthy. Research indicates that it induces apoptosis and cell cycle arrest in cancer cells, specifically in mouse colon adenocarcinoma cells . This property suggests its utility in developing novel cancer therapies targeting GST-dependent pathways.

- Case Study: In a study involving mouse colon 26 adenocarcinoma cells, treatment with this compound resulted in a dose-dependent decrease in viable cells over three days. DNA fragmentation analysis confirmed that this cell loss was due to apoptosis .

Industrial Applications

The industrial production of this compound involves large-scale fermentation processes using Streptomyces species. The fermentation broth undergoes extraction and purification steps to isolate the compound for further applications.

- Antibiotic Development: Due to its antibacterial properties, this compound is being explored as a potential lead compound for developing new antibiotics, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La benastatine A est principalement obtenue par fermentation de l’espèce Streptomyces MI384-DF12. La biosynthèse implique la condensation de deux unités de méthionine et de quatorze unités d’acétate . Le processus de fermentation comprend généralement la culture de la bactérie dans un milieu riche en nutriments, suivie de l’extraction et de la purification à l’aide de techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de benastatine A implique des processus de fermentation à grande échelle. La bactérie est cultivée dans des bioréacteurs à conditions contrôlées afin d’optimiser le rendement. Le bouillon de fermentation est ensuite soumis à des étapes d’extraction et de purification, notamment la chromatographie liquide haute performance, afin d’isoler la benastatine A sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La benastatine A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont facilitées par ses multiples groupes hydroxyle et le squelette de benzo[a]naphtacène.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder la benastatine A, conduisant à la formation de dérivés quinoniques.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent réduire les groupes carbonyle de la benastatine A en groupes hydroxyle.

Principaux produits formés :

Oxydation : Dérivés quinoniques.

Réduction : Dérivés hydroxylés.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

La benastatine A a une large gamme d’applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la biosynthèse des polykétides et l’inhibition enzymatique.

Biologie : Étudiée pour son rôle dans l’inhibition de la glutathion S-transférase, qui est cruciale dans la détoxification cellulaire.

Mécanisme D'action

La benastatine A exerce ses effets principalement en inhibant la glutathion S-transférase. Cette enzyme joue un rôle clé dans la détoxification des composés nocifs en les conjuguant au glutathion. En inhibant cette enzyme, la benastatine A perturbe le processus de détoxification, conduisant à l’accumulation de composés toxiques dans les cellules . Ce mécanisme est particulièrement efficace pour induire l’apoptose dans les cellules cancéreuses, faisant de la benastatine A un agent anticancéreux potentiel .

Composés similaires :

Benastatine B : Structurellement similaire à la benastatine A, avec de légères variations dans le modèle d’hydroxylation.

Benastatine C et D : Ce sont des dérivés décarboxylés de la benastatine A et B, respectivement.

Benastatine K : Un dérivé chloré de la benastatine A, isolé à partir d’une espèce Streptomyces différente.

Unicité : La benastatine A est unique en raison de son modèle d’hydroxylation spécifique et de la présence d’une chaîne latérale pentyle. Ces caractéristiques structurelles contribuent à ses puissantes activités biologiques, en particulier sa capacité à inhiber la glutathion S-transférase et à induire l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Benastatin B: Structurally similar to Benastatin A, with slight variations in the hydroxylation pattern.

Benastatin C and D: These are decarboxylated derivatives of this compound and B, respectively.

Benastatin K: A chlorinated derivative of this compound, isolated from a different Streptomyces species.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and the presence of a pentyl side chain. These structural features contribute to its potent biological activities, particularly its ability to inhibit glutathione S-transferase and induce apoptosis in cancer cells .

Activité Biologique

Benastatin A is a naturally occurring compound derived from the actinobacterium Streptomyces sp. MI384-DF12. This compound has garnered attention due to its diverse biological activities, particularly its inhibitory effects on various enzymes and microorganisms. This article reviews the biological activity of this compound, detailing its mechanisms, efficacy against pathogens, and potential therapeutic applications.

This compound belongs to a class of compounds known as anthrabenzoxocinones. Its chemical structure allows it to interact with biological targets effectively, primarily through enzyme inhibition. The compound has demonstrated significant inhibitory activity against glutathione S-transferases (GSTs), which are crucial for detoxifying harmful compounds in cells.

Biological Activities

- Inhibition of Glutathione S-transferase (GST)

- Antimicrobial Activity

- Immunomodulatory Effects

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target/Effect | Reference |

|---|---|---|

| GST Inhibition | Human pi class GST | |

| Antimicrobial | Micrococcus luteus | |

| Immunomodulation | Murine lymphocyte blastogenesis |

Detailed Research Findings

A study published in 2024 highlighted the biosynthetic pathway of this compound, indicating that its production involves complex enzymatic processes within Streptomyces species. The research utilized isotopic labeling techniques to trace the biosynthesis, confirming the polyketide origin of this compound .

Another significant finding comes from a comparative analysis of benastatins, where this compound was found to be less potent than its derivatives but still exhibited notable biological activity across different assays .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : The inhibition of GST pi suggests that this compound could enhance the efficacy of existing chemotherapeutic agents by preventing drug resistance mechanisms.

- Antibiotic Development : Its antimicrobial properties indicate potential use as a lead compound for developing new antibiotics, especially against resistant bacterial strains.

- Immunotherapy : The compound's ability to stimulate immune cell proliferation could be explored further for applications in vaccine development or immunomodulation therapies.

Propriétés

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKHTANQJZVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160848 | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138968-85-1 | |

| Record name | Benastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.